2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
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Overview
Description
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a complex organic compound that features a variety of functional groups, including a chloro-nitrophenoxy group, an oxoethyl group, and an isoxazolecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Etherification: The formation of an ether bond between the chloronitrophenol and another phenol derivative.
Cyclization: The formation of the isoxazole ring through a cyclization reaction.
Esterification: The formation of the ester bond between the oxoethyl group and the isoxazolecarboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 2-[4-(2-Amino-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate.
Substitution: 2-[4-(2-Substituted-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate.
Hydrolysis: 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid and 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethanol.
Scientific Research Applications
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate: shares similarities with other isoxazole derivatives, such as:
Uniqueness
The presence of both chloro and nitro groups in the phenoxy moiety of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate makes it unique compared to other isoxazole derivatives
Properties
Molecular Formula |
C25H17ClN2O7 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C25H17ClN2O7/c1-15-22(23(27-35-15)17-6-3-2-4-7-17)25(30)33-14-21(29)16-10-12-18(13-11-16)34-24-19(26)8-5-9-20(24)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
LRIMVJNICPELMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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